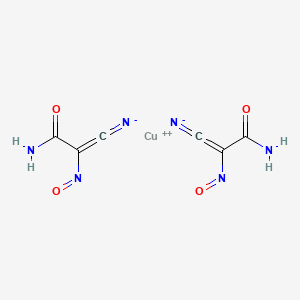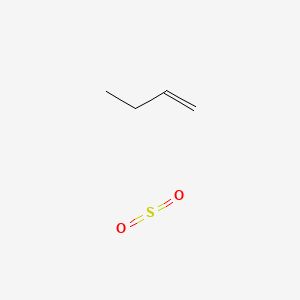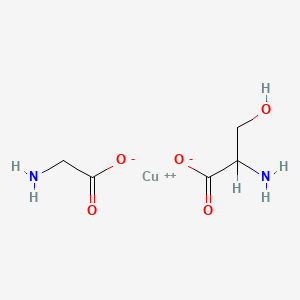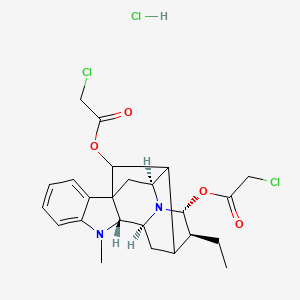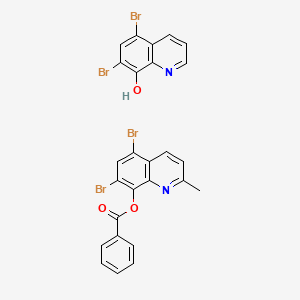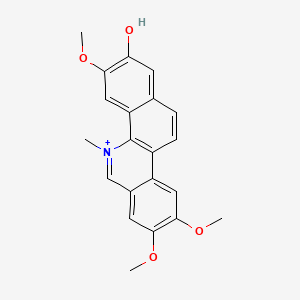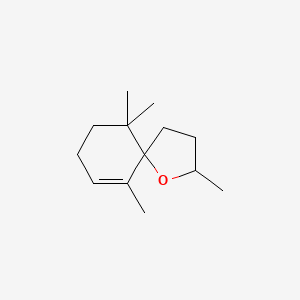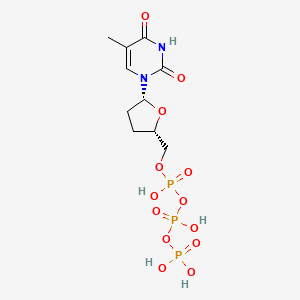
3,4-トルエンジチオール
説明
Toluene-3,4-dithiol is an organosulfur compound with the chemical formula CH₃C₆H₃(SH)₂. It is classified as an aromatic dithiol and is encountered as a colorless wax or oil. This compound forms brightly colored derivatives with many metal ions and is often used in qualitative inorganic analysis due to its ability to form colorful solid precipitates with various metal ions .
科学的研究の応用
Toluene-3,4-dithiol has a wide range of applications in scientific research:
作用機序
Toluene-3,4-dithiol is an organosulfur compound with the formula CH3C6H3(SH)2 . It is encountered as a colorless wax or oil and is classified as an aromatic dithiol .
Target of Action
Toluene-3,4-dithiol primarily targets thiol-containing molecules . It has been investigated as a probe of thiol-disulfide reactions . It forms brightly colored derivatives with many metal ions .
Mode of Action
Toluene-3,4-dithiol interacts with its targets by forming brightly colored derivatives with many metal ions . It has been used as a reagent in qualitative inorganic analysis as an alternative to hydrogen sulfide .
Biochemical Pathways
Toluene-3,4-dithiol affects the thiol-disulfide reactions in biochemical pathways . It has been used as a probe to investigate these reactions .
Pharmacokinetics
It is known that the compound is encountered as a colorless wax or oil , suggesting that it may have lipid solubility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Toluene-3,4-dithiol’s action is the formation of brightly colored derivatives with many metal ions . This property has made it popular as a reagent in qualitative inorganic analysis .
Action Environment
The action of Toluene-3,4-dithiol can be influenced by environmental factors. For instance, the compound’s ability to form derivatives with metal ions can be affected by the presence and concentration of these ions in the environment . Furthermore, as a colorless wax or oil, the compound’s state may be influenced by temperature .
生化学分析
Biochemical Properties
Toluene-3,4-dithiol plays a significant role in biochemical reactions, particularly in the formation of dithiolate ligands. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to generate dithiolate ligands in studies of dinuclear gold (I) dithiolate complexes . The compound’s ability to form stable complexes with metal ions makes it valuable in biochemical assays and studies involving metal ion detection and quantification .
Cellular Effects
Toluene-3,4-dithiol has been shown to influence various cellular processes. It is used in the analysis of blood and urinary carbon disulfide metabolites, which are important for assessing exposure to carbon disulfide, a neurotoxic compound . The compound’s interaction with cellular proteins and its ability to form protein-bound mixed disulfides play a crucial role in its cellular effects . Additionally, toluene-3,4-dithiol has been used to study the cytotoxicity of metal complexes in human acute promyelocytic leukemia cells, demonstrating its potential impact on cell viability and function .
Molecular Mechanism
At the molecular level, toluene-3,4-dithiol exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions, which can influence the activity of enzymes and other proteins. For example, the compound’s interaction with silicon and gold surfaces has been studied using density functional theory, revealing site-specific adsorption and charge redistribution within the surface layer . These interactions can lead to changes in the electronic structure and chemical reactivity of the biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of toluene-3,4-dithiol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that protein-associated dithiol reactive moieties persist and accumulate with repeated exposure, regardless of the route of exposure . This suggests that toluene-3,4-dithiol can have long-term effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of toluene-3,4-dithiol vary with different dosages in animal models. For instance, studies have demonstrated a linear dose response in rats administered carbon disulfide by inhalation, intraperitoneal injection, or gavage . The compound’s ability to produce intracellular globin modifications and its impact on urinary excretion of metabolites highlight its dose-dependent effects. High doses of toluene-3,4-dithiol can lead to toxic or adverse effects, emphasizing the importance of dosage control in experimental settings .
Metabolic Pathways
Toluene-3,4-dithiol is involved in various metabolic pathways, particularly those related to the metabolism of dithiocarbamates. The compound is used to assess the bioavailability of carbon disulfide from administered dithiocarbamates by measuring urinary metabolites . The interaction of toluene-3,4-dithiol with enzymes and cofactors involved in these pathways can influence metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, toluene-3,4-dithiol is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in various solvents, such as benzene and chloroform, facilitates its distribution in different cellular compartments . Additionally, its ability to form complexes with metal ions can affect its localization and accumulation within cells, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of toluene-3,4-dithiol is influenced by its interactions with specific biomolecules and cellular compartments. Studies have shown that the compound can be selectively adsorbed onto silicon and gold surfaces, leading to controlled charge redistribution and changes in surface metallicity . These interactions can direct toluene-3,4-dithiol to specific subcellular compartments, affecting its activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: Toluene-3,4-dithiol is typically prepared by the reduction of the bis(sulfonyl chloride) derivative of toluene, CH₃C₆H₃(SO₂Cl)₂, using tin as a reducing agent . The reaction is carried out under controlled conditions to ensure the complete reduction of the sulfonyl chloride groups to thiol groups.
Industrial Production Methods: In industrial settings, the preparation of toluene-3,4-dithiol involves similar reduction processes but on a larger scale. The use of tin or other reducing agents in a controlled environment ensures the efficient production of the compound. The product is then purified by vacuum distillation under nitrogen to obtain a high-purity form .
Types of Reactions:
Oxidation: Toluene-3,4-dithiol can undergo oxidation to form disulfides. This reaction is typically carried out using mild oxidizing agents.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides, phosphorus trihalides, and other electrophiles under controlled conditions.
Major Products Formed:
Disulfides: Formed through oxidation.
Substituted Derivatives: Formed through substitution reactions with various electrophiles.
類似化合物との比較
1,2-Benzenedithiol: Similar in structure but lacks the methyl group present in toluene-3,4-dithiol.
Benzene-1,4-dithiol: Another aromatic dithiol with thiol groups in different positions on the benzene ring.
Uniqueness of Toluene-3,4-dithiol: Toluene-3,4-dithiol is unique due to the presence of the methyl group, which can influence its reactivity and the types of derivatives it forms. This makes it more versatile in certain applications compared to its analogs .
特性
IUPAC Name |
4-methylbenzene-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAAGQAEVGMHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060093 | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 31 deg C; [Merck Index] White solid; [MSDSonline] | |
| Record name | Toluene-3,4-dithiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9092 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-74-2 | |
| Record name | Toluene-3,4-dithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene-3,4-dithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOLUENE-3,4-DITHIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-3,4-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE-3,4-DITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89B11P7SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


